4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine
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Overview
Description
4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 3,3-difluoropyrrolidine moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a difluoropyrrolidine precursor under controlled conditions . The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the difluoropyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
- 2-(3,3-Difluoropyrrolidin-1-yl)ethylamine
- 3,3-Difluoropyrrolidine derivatives
Uniqueness
4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine is unique due to the combination of the piperidine ring and the difluoropyrrolidine moiety, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)4-8-15(9-11)7-3-10-1-5-14-6-2-10/h10,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUYRIDMHTWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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